molecular formula C15H27N5O6 B12063525 Ala-Ala-Ala-Ala-Ala

Ala-Ala-Ala-Ala-Ala

Cat. No.: B12063525
M. Wt: 373.40 g/mol
InChI Key: XXAUOPDVAKGRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ala-Ala-Ala-Ala-Ala, also known as penta-alanine, is a pentapeptide composed of five alanine residues linked by peptide bonds. This compound is a model peptide used in various scientific studies to understand the behavior and properties of peptides and proteins. Its simple structure makes it an ideal candidate for studying fundamental biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Ala-Ala-Ala-Ala typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first alanine residue: The first alanine residue is attached to the resin through its carboxyl group.

    Deprotection: The amino group of the attached alanine is deprotected to allow for the addition of the next residue.

    Coupling: The next alanine residue, protected at its amino group, is coupled to the deprotected amino group of the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 and 3 are repeated until the desired pentapeptide is synthesized.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

While SPPS is commonly used in research laboratories, industrial production of peptides like this compound may involve large-scale liquid-phase peptide synthesis (LPPS) or recombinant DNA technology. These methods allow for the efficient production of peptides in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Ala-Ala-Ala-Ala-Ala can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed by acids, bases, or proteolytic enzymes, resulting in the breakdown of the pentapeptide into individual alanine residues.

    Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the amino and carboxyl groups.

    Substitution: The amino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used under elevated temperatures to hydrolyze the peptide bonds.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to oxidize the amino groups.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce the peptide.

Major Products Formed

    Hydrolysis: The major products are individual alanine residues.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include modified alanine residues.

Scientific Research Applications

Ala-Ala-Ala-Ala-Ala is used in various scientific research applications, including:

    Chemistry: It serves as a model compound for studying peptide synthesis, peptide bond formation, and peptide stability.

    Biology: It is used to investigate protein folding, peptide-protein interactions, and enzymatic activity.

    Medicine: It is employed in drug development and delivery studies, particularly in understanding how peptides can be used as therapeutic agents.

    Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Ala-Ala-Ala-Ala-Ala depends on its specific application. In general, peptides like penta-alanine can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can influence biochemical pathways and cellular processes. For example, in enzymatic studies, the peptide may act as a substrate or inhibitor, providing insights into enzyme specificity and activity.

Comparison with Similar Compounds

Similar Compounds

    Ala-Ala-Ala: A tripeptide composed of three alanine residues.

    Ala-Ala-Ala-Ala: A tetrapeptide composed of four alanine residues.

    Ala-Ala-Ala-Ala-Ala-Ala: A hexapeptide composed of six alanine residues.

Uniqueness

This compound is unique in its length and simplicity, making it an ideal model for studying the properties of peptides. Its intermediate length allows for the investigation of peptide behavior without the complexity of larger proteins. Additionally, its repetitive alanine sequence provides a consistent and predictable structure for experimental studies.

Biological Activity

The compound "Ala-Ala-Ala-Ala-Ala," also known as pentapeptide Ala5, is a synthetic peptide composed of five alanine amino acids. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Overview of Alanine and Peptide Structure

Alanine is a non-polar, aliphatic amino acid that plays a significant role in protein synthesis and metabolism. The structure of the pentapeptide Ala5 can be represented as:

Ala5=Ala Ala Ala Ala Ala\text{Ala5}=\text{Ala Ala Ala Ala Ala}

In peptide form, alanine can influence various biological processes due to its structural properties and interactions with other biomolecules.

2. Neuroprotective Effects

Peptides composed of alanine have been studied for their neuroprotective effects. They may protect neurons from oxidative damage and inflammation, potentially benefiting conditions like Alzheimer's disease (AD). For instance, the mechanism involves the modulation of signaling pathways that reduce inflammation and promote neuronal survival .

3. Influence on Metabolism

Peptides such as Ala5 may play a role in metabolic regulation. They can enhance glucose uptake and modulate insulin sensitivity, which is particularly relevant for metabolic disorders like type 2 diabetes . The ability of alanine to stimulate insulin secretion has been documented, suggesting potential applications in diabetes management.

Table 1: Summary of Biological Activities of Ala5

Activity Mechanism References
AntioxidantScavenges ROS; reduces oxidative stress ,
NeuroprotectionModulates inflammatory pathways; protects neurons ,
Metabolic RegulationEnhances glucose uptake; improves insulin sensitivity ,

Case Studies

  • Neuroprotective Study : A study investigated the effects of alanine-rich peptides on neuronal cells exposed to oxidative stress. The results showed that these peptides significantly reduced cell death and improved cell viability through antioxidant mechanisms .
  • Metabolic Impact Research : In another study focused on diabetic models, alanine supplementation was associated with improved glucose tolerance and enhanced insulin signaling pathways, highlighting its potential role in diabetes management .

Properties

IUPAC Name

2-[2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAUOPDVAKGRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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